3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid 3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2248290-21-1
VCID: VC4494148
InChI: InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16)
SMILES: C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F
Molecular Formula: C9H5F5O2
Molecular Weight: 240.129

3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid

CAS No.: 2248290-21-1

Cat. No.: VC4494148

Molecular Formula: C9H5F5O2

Molecular Weight: 240.129

* For research use only. Not for human or veterinary use.

3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid - 2248290-21-1

Specification

CAS No. 2248290-21-1
Molecular Formula C9H5F5O2
Molecular Weight 240.129
IUPAC Name 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16)
Standard InChI Key VTAKRCVGSOFIOY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of the compound is C9H5F5O2, with a molecular weight of 240.13 g/mol . Its IUPAC name, 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid, reflects the substitution pattern: a difluoromethyl group at position 3 and a trifluoromethyl group at position 5 of the benzene ring. The carboxylic acid functional group (-COOH) occupies position 1 (Figure 1) .

Spectroscopic and Computational Data

  • SMILES Notation: C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F

  • InChI Key: VTAKRCVGSOFIOY-UHFFFAOYSA-N

  • Predicted Collision Cross-Section (CCS):

    Adductm/zCCS (Ų)
    [M+H]+241.03159.8
    [M+Na]+263.01165.6
    [M-H]-239.01153.3
    Table 1: CCS values for major adducts, critical for mass spectrometry applications .

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity toward electrophilic substitution.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves multi-step functionalization of a benzoic acid precursor. A representative method includes:

  • Chlorination and Fluorination: Starting from m-xylene, chlorination yields intermediates like meta-bis(trichloromethyl)benzene, followed by fluorination using hydrogen fluoride (HF) to introduce CF3 groups .

  • Hydrolysis: Catalytic hydrolysis of intermediates in the presence of zinc-containing catalysts (e.g., zinc acetate) produces the final benzoic acid derivative .

Optimized Reaction Conditions

Data from experimental procedures highlight efficient coupling reactions:

Reaction ComponentConditionsYield
3-Fluoro-5-(trifluoromethyl)benzoic acid + AmineHATU, DMF, 20°C, 16h68%
Esterification with Benzyl AlcoholNaH, DMF, 50°C, 4h58%
Table 2: Representative reactions demonstrating versatility in amide/ester formation .

Physicochemical Properties

Spectroscopic Profiles

  • NMR: ¹H NMR (CDCl3) signals at δ 7.84 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), and 5.13 (s, 2H) confirm aromatic and ester proton environments .

  • MS: Electrospray ionization (ESI) shows prominent [M+Na]+ peaks at m/z 263.01 .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The -COOH group enables conversion to acyl chlorides, amides, and esters. For example:

  • Amidation: Reacting with amines via coupling agents (e.g., BOP, HATU) yields bioactive amides .

  • Esterification: Treatment with alcohols under basic conditions produces esters for further derivatization .

Electrophilic Aromatic Substitution

The electron-deficient ring directs electrophiles to meta/para positions, facilitating nitro or sulfonyl group incorporation.

Applications in Pharmaceutical and Material Science

Drug Discovery

  • Antiviral Agents: The compound’s derivatives inhibit influenza A virus fusion (IC50 = 0.22 µM) by disrupting host cell entry .

  • Kinase Inhibitors: Fluorinated benzoic acids are precursors in tyrosine kinase inhibitor synthesis, targeting cancers.

Advanced Materials

  • Polymer Additives: Enhances thermal stability in fluoropolymers used in coatings.

  • Liquid Crystals: Trifluoromethyl groups improve mesophase behavior in display technologies .

Comparative Analysis with Analogues

CompoundSubstituentsLogPApplication
3-Fluoro-5-(trifluoromethyl)BA-F, -CF32.1Antiviral
3,5-Bis(trifluoromethyl)BA-CF3, -CF33.5Neurokinin-1 antagonists
3-(Difluoromethyl)-5-CF3-BA-CF2H, -CF32.8Polymer synthesis
Table 3: Lipophilicity (LogP) and applications of fluorinated benzoic acids.

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